molecular formula C25H30N4O3 B2454839 3-{5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-oxopentyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

3-{5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-oxopentyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2454839
M. Wt: 434.5 g/mol
InChI Key: FHNDMCFHJROFJM-UHFFFAOYSA-N
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Description

3-{5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-oxopentyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C25H30N4O3 and its molecular weight is 434.5 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-[5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-oxopentyl]-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3/c1-18-10-11-19(2)22(17-18)27-13-15-28(16-14-27)23(30)9-5-6-12-29-24(31)20-7-3-4-8-21(20)26-25(29)32/h3-4,7-8,10-11,17H,5-6,9,12-16H2,1-2H3,(H,26,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNDMCFHJROFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCCCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

. Based on its structural similarity to other piperazine derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the unique structural features of the compound, including the piperazine ring and the quinazoline dione moiety.

Biological Activity

3-{5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-oxopentyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a tetrahydroquinazoline core structure with a piperazine moiety and is characterized by the following molecular formula:

Property Value
Molecular FormulaC19H25N3O3
Molecular Weight341.43 g/mol
IUPAC NameThis compound

Synthesis typically involves multi-step processes including cyclization of appropriate precursors and functional group modifications to achieve the desired molecular structure.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to inhibit specific protein kinases involved in cellular signaling pathways. This inhibition can lead to altered cellular functions such as growth regulation and apoptosis in cancer cells.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Human liver (HUH7), breast (MCF7), and colon (HCT116).
  • Results : The compound demonstrated lower IC50 values than standard drugs like 5-fluorouracil, indicating higher potency against these cancer types .

Antimicrobial Activity

Studies have shown that derivatives of tetrahydroquinazoline structures possess antibacterial properties. For example:

  • Tested Strains : Escherichia coli and Pseudomonas aeruginosa.
  • Inhibition Rates : Compounds exhibited inhibition percentages ranging from 35% to 39% at concentrations as low as 10 µg/mL .

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer efficacy of tetrahydroquinazoline derivatives found that a specific derivative exhibited significant growth suppression in HUH7 cells with an IC50 of 12 µM. The study concluded that structural modifications could enhance the anticancer activity of these compounds .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of similar compounds revealed that modifications in the piperazine ring significantly affected their antibacterial activity. The most effective derivative showed a minimum inhibitory concentration (MIC) of 10 µg/mL against both E. coli and P. aeruginosa .

Summary of Biological Activities

Activity Type Target Organism/Cell Line IC50/MIC Reference
AnticancerHUH7 (liver cancer)12 µM
AnticancerMCF7 (breast cancer)< 10 µM
AntibacterialE. coli10 µg/mL
AntibacterialP. aeruginosa10 µg/mL

Scientific Research Applications

The compound 3-{5-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-oxopentyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article delves into its applications across different fields, supported by comprehensive data tables and case studies.

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic applications:

  • Antitumor Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. Studies have shown that piperazine derivatives interfere with cellular mechanisms involved in tumor growth.
  • Antibacterial and Antifungal Properties : The structural characteristics suggest potential efficacy against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

Neuropharmacology

Compounds with similar structures often interact with neurotransmitter receptors (dopamine, serotonin, and adrenergic receptors). The specific interactions can lead to changes in receptor activity, affecting mood and cognition. Future studies should investigate:

  • Mechanisms of Action : Understanding how this compound affects neurotransmitter pathways could unveil new treatment strategies for neurological disorders.

Chemical Synthesis

The compound serves as a building block in organic synthesis for developing new chemical entities. Its unique structure allows chemists to explore novel synthetic routes and reaction conditions.

Biochemical Pathways

Research into the biochemical pathways influenced by this compound may reveal insights into its broader biological effects:

  • Protein Kinase Inhibition : The compound may modulate cellular signaling pathways by binding to protein kinases, which could have implications for various diseases including cancer.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntitumorInhibits cancer cell proliferation; effective in vitro and in vivo models
AntibacterialEffective against resistant bacterial strains
AntifungalPotential efficacy against various fungal strains
NeuropharmacologicalInteracts with neurotransmitter receptors; potential effects on mood

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Piperazine Derivative AContains piperazine moietyAntitumor, Antibacterial
Piperazine Derivative BSimilar substitution patternNeuropharmacological effects
Piperazine Derivative CUnique side chainsEnhanced drug delivery

Case Studies and Research Findings

Recent studies have highlighted the efficacy of piperazine derivatives in various therapeutic contexts:

  • A study published in PubMed evaluated the antitumor effects of similar compounds, demonstrating significant tumor growth reduction in both in vitro and in vivo models.
  • Another research effort focused on the antibacterial properties of piperazine-containing compounds, showing effectiveness against resistant bacterial strains, suggesting potential applications in treating infections where conventional antibiotics fail.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.